molecular formula C11H22O3 B14258606 Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester CAS No. 166115-18-0

Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester

Cat. No.: B14258606
CAS No.: 166115-18-0
M. Wt: 202.29 g/mol
InChI Key: WOKZHFRLPWBISO-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester is an organic compound with the molecular formula C11H22O3 It is a derivative of propanoic acid, where the hydrogen atoms are replaced by a 6-hydroxyhexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 6-hydroxyhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to achieve higher conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for ester reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides, thioesters, or other substituted esters.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester involves its interaction with various molecular targets and pathways. The ester linkage can be hydrolyzed by esterases, releasing the active 2,2-dimethylpropanoic acid and 6-hydroxyhexanol. These metabolites can then interact with cellular components, potentially modulating biological processes such as enzyme activity or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2,2-dimethyl-, heptyl ester
  • Propanoic acid, 2,2-dimethyl-, 2-ethylhexyl ester
  • Propanoic acid, 2,2-dimethyl-, 2-hydroxyethyl ester

Uniqueness

Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester is unique due to the presence of the 6-hydroxyhexyl group, which imparts distinct chemical and physical properties. This hydroxyl group can participate in additional hydrogen bonding and chemical reactions, making it a versatile compound for various applications.

Properties

CAS No.

166115-18-0

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

6-hydroxyhexyl 2,2-dimethylpropanoate

InChI

InChI=1S/C11H22O3/c1-11(2,3)10(13)14-9-7-5-4-6-8-12/h12H,4-9H2,1-3H3

InChI Key

WOKZHFRLPWBISO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCCCCCO

Origin of Product

United States

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